molecular formula C17H19N3 B078500 1-(p-(Phenylazo)phenyl)piperidine CAS No. 10282-35-6

1-(p-(Phenylazo)phenyl)piperidine

Cat. No.: B078500
CAS No.: 10282-35-6
M. Wt: 265.35 g/mol
InChI Key: PYSGWVDDUWPEEC-UHFFFAOYSA-N
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Description

1-(p-(Phenylazo)phenyl)piperidine is a piperidine derivative featuring a phenylazo group (-N=N-C₆H₅) attached to the para position of the phenyl ring, which is further bonded to the piperidine nitrogen. This structure combines the rigidity of the azo group with the conformational flexibility of the piperidine ring, making it a compound of interest in medicinal chemistry and materials science.

Properties

CAS No.

10282-35-6

Molecular Formula

C17H19N3

Molecular Weight

265.35 g/mol

IUPAC Name

phenyl-(4-piperidin-1-ylphenyl)diazene

InChI

InChI=1S/C17H19N3/c1-3-7-15(8-4-1)18-19-16-9-11-17(12-10-16)20-13-5-2-6-14-20/h1,3-4,7-12H,2,5-6,13-14H2

InChI Key

PYSGWVDDUWPEEC-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=CC=C(C=C2)N=NC3=CC=CC=C3

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)N=NC3=CC=CC=C3

Synonyms

4-N-PIPERIDINYLAZOBENZENE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Azo-Functionalized Piperidine Derivatives

4-Phenylazophenol (CAS 1689-82-3)
  • Structure : Differs by replacing the piperidine group with a hydroxyl (-OH) at the para position of the phenylazo backbone.
  • Properties : Higher polarity due to the hydroxyl group, leading to reduced lipophilicity (logP ~2.5 estimated) compared to 1-(p-(phenylazo)phenyl)piperidine (logP ~3.8 predicted).
  • Applications : Primarily used as a dye intermediate; lacks piperidine-related bioactivity .
1-[p-(Phenylazo)phenylazo]-2-naphthol (Sudan III)
  • Structure : Extends the conjugation with an additional azo group and naphthol system.
  • Properties: Enhanced light absorption (λₐᵦₛ >500 nm) due to extended π-conjugation, unlike the simpler phenylazo-piperidine.

Piperidine Derivatives with Acyl/Heterocyclic Substituents

1-(2-Chlorobenzoyl)piperidine (CAS 22342-21-8)
  • Structure : Replaces the phenylazo group with a 2-chlorobenzoyl moiety.
  • Such derivatives are explored in kinase inhibition .
  • Pharmacokinetics : Higher metabolic stability compared to azo compounds due to reduced redox sensitivity .
1-(3-(4-tert-Butylphenyl)-2-methylpropyl)piperidine (Fenpropidin)
  • Structure : Features a bulky tert-butylphenyl group linked via a methylpropyl chain.
  • Bioactivity : Acts as a fungicide by inhibiting sterol biosynthesis. The alkyl chain enhances membrane permeability, a property less relevant to the planar phenylazo group in the target compound .
1-[1-Oxo-3-phenyl-2E-propenyl]piperidine (Compound 8 in )
  • Structure : Contains an α,β-unsaturated ketone instead of an azo group.
  • Bioactivity: Isolated from Piper nigrum roots, similar compounds exhibit sedative properties in traditional medicine.
N-Isobutyl-4-hexanoyl-4-hydroxypyrrolidin-1-one
  • Structure : Pyrrolidine core with a hydroxylated acyl chain.
  • Bioactivity : Demonstrates anti-inflammatory activity; the hydroxyl group facilitates hydrogen bonding, a contrast to the hydrophobic azo group .

Piperidine-Based Enzyme Inhibitors

4-(4-(Heterocyclylalkoxy)phenyl)-1-(heterocyclylcarbonyl)piperidines
  • Structure : Piperidine substituted with heterocyclic groups (e.g., pyridine, imidazole).
  • Bioactivity: Potent histamine H3 antagonists (Ki <10 nM) for neurological disorders.
1-(Piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea Derivatives
  • Structure : Urea linker with trifluoromethoxyphenyl and piperidine.
  • Bioactivity : Inhibitors of soluble epoxide hydrolase (sEH) with IC₅₀ values <1 nM. The trifluoromethoxy group enhances metabolic stability, a feature absent in the azo compound .

Comparative Data Table

Compound Name Key Substituent Bioactivity/Application Target/Mechanism Source/Reference
This compound Phenylazo Potential photochromic/receptor ligand Unknown (Theoretical)
4-Phenylazophenol Hydroxyl Dye intermediate N/A
1-(2-Chlorobenzoyl)piperidine 2-Chlorobenzoyl Kinase inhibition (Theoretical) ATP-binding pockets
Fenpropidin tert-Butylphenylalkyl Fungicide Sterol biosynthesis
1-[1-Oxo-3-phenylpropenyl]piperidine α,β-unsaturated ketone Sedative Neuronal ion channels
sEH Inhibitors (e.g., Intermediate 42) Trifluoromethoxyphenylurea Anti-inflammatory Soluble epoxide hydrolase

Key Research Findings and Contradictions

  • Substituent Effects : While acylated piperidines (e.g., 1-benzoyl derivatives) show enhanced enzyme affinity due to electrophilic carbonyl groups , the phenylazo group’s redox sensitivity may limit in vivo stability, necessitating structural optimization .
  • Biological vs. Material Applications : Piperidine alkaloids from Piper species emphasize natural product bioactivity, whereas synthetic azo-piperidines are underexplored in pharmacological contexts .
  • Contradiction : highlights trifluoromethoxy groups as stabilizing, but suggests azo groups may introduce photodegradation risks, indicating context-dependent substituent utility.

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